molecular formula C13H8ClN3O5 B12476533 2-chloro-3,5-dinitro-N-phenylbenzamide

2-chloro-3,5-dinitro-N-phenylbenzamide

Cat. No.: B12476533
M. Wt: 321.67 g/mol
InChI Key: UZZNUJDTQSNOCN-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dinitro-N-phenylbenzamide is an organic compound belonging to the class of nitrobenzenes. It is characterized by the presence of a benzene ring substituted with chloro, nitro, and phenylamide groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3,5-dinitro-N-phenylbenzamide typically involves the nitration of 2-chlorobenzoic acid followed by the introduction of the phenylamide group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-chloro-3,5-dinitrobenzoic acid is then reacted with aniline in the presence of a dehydrating agent such as thionyl chloride to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to prevent any side reactions and to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a highly oxidized state.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Amines or thiols, base such as sodium hydroxide, solvent like dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: Formation of 2-chloro-3,5-diamino-N-phenylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

2-Chloro-3,5-dinitro-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its effects on cellular processes and as a potential inhibitor of specific enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of metabolic pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to act as an antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor involved in regulating glucose and lipid metabolism. The compound also affects the expression of genes involved in lipid uptake, transport, and storage, leading to changes in cellular lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitro-N-phenylbenzamide: Similar structure but with different substitution pattern.

    2-Chloro-3,5-dinitrobenzoic acid: Lacks the phenylamide group.

    3,5-Dinitro-2-chlorobenzamide: Similar nitro and chloro substitution but different amide group.

Uniqueness

2-Chloro-3,5-dinitro-N-phenylbenzamide is unique due to its specific substitution pattern and its ability to act as a PPARγ antagonist. This makes it a valuable compound for studying lipid metabolism and for potential therapeutic applications .

Properties

Molecular Formula

C13H8ClN3O5

Molecular Weight

321.67 g/mol

IUPAC Name

2-chloro-3,5-dinitro-N-phenylbenzamide

InChI

InChI=1S/C13H8ClN3O5/c14-12-10(13(18)15-8-4-2-1-3-5-8)6-9(16(19)20)7-11(12)17(21)22/h1-7H,(H,15,18)

InChI Key

UZZNUJDTQSNOCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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